molecular formula C5H9ClN2O B6215362 3-hydroxypyrrolidine-3-carbonitrile hydrochloride CAS No. 2731014-55-2

3-hydroxypyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B6215362
CAS No.: 2731014-55-2
M. Wt: 148.59 g/mol
InChI Key: IMBDJRGNXXSXHY-UHFFFAOYSA-N
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Description

3-hydroxypyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of pyrrolidine derivatives with cyanide sources under controlled conditions. One common method involves the use of hydroxylamine and cyanogen bromide as reagents. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated by precipitation with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo-pyrrolidine-3-carbonitrile, while reduction can produce 3-aminopyrrolidine-3-carbonitrile.

Scientific Research Applications

3-hydroxypyrrolidine-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the hydroxyl and nitrile groups.

    3-aminopyrrolidine: A derivative with an amino group instead of a hydroxyl group.

    3-oxo-pyrrolidine-3-carbonitrile: An oxidized form of the compound.

Uniqueness

3-hydroxypyrrolidine-3-carbonitrile hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and nitrile groups make it a versatile intermediate for various synthetic applications and potential biological activities.

Properties

CAS No.

2731014-55-2

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

3-hydroxypyrrolidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-2,4H2;1H

InChI Key

IMBDJRGNXXSXHY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C#N)O.Cl

Purity

95

Origin of Product

United States

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